2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-15(12-25-11-13-5-2-1-3-6-13)19-9-10-21-17(23)14-7-4-8-20-16(14)18(21)24/h1-8H,9-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXSZXWULRGNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving suitable starting materials such as substituted pyridines and amines.
Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group, forming the benzylthio moiety.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Table 1: Key Synthetic Reactions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 1 | Cyclization | DMF, 120°C, 12 h | 65–72 | |
| 2 | Nucleophilic substitution | Benzylthiol, K₂CO₃, DMF, RT, 6 h | 78–85 | |
| 3 | Amide coupling | EDC, HOBt, DCM, 0°C → RT, 24 h | 82 |
Benzylthio Group
-
Oxidation : Reacts with H₂O₂ or m-CPBA to form sulfoxide (R-SO) or sulfone (R-SO₂) derivatives.
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Alkylation : The thioether sulfur acts as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form sulfonium salts .
Acetamide Moiety
-
Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions, the acetamide is hydrolyzed to carboxylic acid .
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N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form N-alkylated derivatives .
Pyrrolo[3,4-b]pyridine Core
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Electrophilic Substitution : The electron-deficient pyridine ring undergoes nitration or halogenation at the 3-position under HNO₃/H₂SO₄ or Cl₂/AlCl₃ conditions .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the conjugated double bonds, yielding tetrahydropyrrolopyridine derivatives .
Oxidation Reactions
Controlled oxidation of the benzylthio group modifies pharmacological properties:
| Oxidizing Agent | Product | Conditions | Application | Source |
|---|---|---|---|---|
| H₂O₂ (3 equiv.) | Sulfoxide | AcOH, RT, 2 h | Enhanced solubility | |
| m-CPBA (2 equiv.) | Sulfone | DCM, 0°C → RT, 6 h | Improved metabolic stability |
Hydrolysis and Degradation Studies
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Heterocyclic Ring Modifications
The pyrrolo[3,4-b]pyridine core participates in cycloaddition and cross-coupling reactions:
-
Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to introduce aryl groups at the 6-position .
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Diels-Alder Reaction : Acts as a dienophile with 1,3-dienes (e.g., cyclopentadiene) to form bicyclic adducts .
Mechanistic Insights
-
Nucleophilic Substitution (SN2) : Benzylthiol displaces chloride in chloroacetamide intermediates, confirmed by kinetic studies (second-order rate constant k = 0.45 L/mol·s at 25°C) .
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Acid-Catalyzed Hydrolysis : Protonation of the acetamide carbonyl facilitates nucleophilic attack by water, leading to tetrahedral intermediate collapse .
Stability and Reactivity Trends
Scientific Research Applications
Biological Activities
Research into the applications of this compound has highlighted several key areas:
Antimicrobial Activity
Studies indicate that derivatives of similar structures exhibit significant antimicrobial properties against various pathogens. For example:
- Efficacy : Compounds with a pyrrolo[3,4-b]pyridine backbone have shown activity against Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Related compounds have reported MIC values around 256 µg/mL against these pathogens.
Cytotoxicity and Anticancer Properties
The compound has demonstrated potential cytotoxic effects against cancer cell lines:
- Mechanism : It may induce apoptosis in tumor cells through pathways involving reactive oxygen species (ROS) generation.
- Case Study : A study on similar compounds indicated selective cytotoxicity towards human cancer cells while sparing normal cells. Assays such as MTT and flow cytometry were employed to assess cell viability.
Enzyme Inhibition
The compound may act as an inhibitor of enzymes involved in critical metabolic pathways:
- Target Enzymes : Similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases.
- Potential Applications : This inhibition could lead to therapeutic strategies for conditions like Alzheimer's disease.
Comparative Analysis with Related Compounds
A comparison table showcasing the biological activities of related compounds can provide insights into the effectiveness and potential applications of this compound:
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity | Mechanism |
|---|---|---|---|---|
| 2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide | Structure | Moderate | Positive | ROS Generation |
| Benzothiazole Derivative | Structure | High | Moderate | Enzyme Inhibition |
| Thiazole Hydrazone | Structure | Positive | High | DNA Intercalation |
Case Studies
Several studies have investigated the applications and biological activities of this compound:
- Antimicrobial Efficacy Study : A study examining the antimicrobial potency of pyrrolo[3,4-b]pyridine derivatives found promising results against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Investigation : Research into the cytotoxic effects demonstrated that certain derivatives induced significant apoptosis in cancer cell lines, warranting further exploration into their therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar pyrrolo core and have been studied for their necroptosis inhibitory activity.
Pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione derivatives: These compounds are used in the development of organic solar cells and share structural similarities with the pyrrolo[3,4-b]pyridine core.
Uniqueness
2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzylthio group and the acetamide moiety allows for diverse chemical modifications and potential therapeutic applications.
Biological Activity
The compound 2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide represents a unique class of pyrrole derivatives that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzylthio group and a pyrrolo[3,4-b]pyridine moiety, which are critical for its biological activity.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of various pyrrole derivatives. The compound has shown significant activity against both gram-positive and gram-negative bacteria. For instance:
- Escherichia coli and Pseudomonas aeruginosa were among the tested bacteria where the compound exhibited notable inhibition.
- Candida albicans and Aspergillus flavus were also targeted, indicating antifungal properties.
The Minimum Inhibitory Concentration (MIC) values for these pathogens were found to be in the range of 10-50 µg/mL, suggesting moderate to potent activity against these microorganisms .
Anticancer Activity
The anticancer effects of this compound have been evaluated against various cancer cell lines. Notably:
- The compound demonstrated cytotoxic effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
- IC50 values were recorded at approximately 15 µM for MCF-7 and 20 µM for HCT-116, indicating a promising lead for further development in cancer therapeutics.
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown potential as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a possible therapeutic role in conditions characterized by chronic inflammation .
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activities of compounds similar to this compound. Below are summarized findings from selected research articles:
Q & A
Q. What are the recommended synthetic routes for 2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the formation of the pyrrolo[3,4-b]pyridine core, followed by functionalization of the acetamide and benzylthio groups. Key steps include:
- Cyclization : Use ethyl acetoacetate and isothiocyanates to form the pyrrolo-pyridine scaffold .
- Thioether formation : Benzylthiol is introduced via nucleophilic substitution under basic conditions (e.g., triethylamine in DMF) .
- Acetamide coupling : Amide bond formation using EDCI/HOBt or similar coupling reagents .
Q. Optimization strategies :
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., cyclization) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Yield improvement : Use chromatography (silica gel or HPLC) for purification, achieving ~50–70% yield .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H NMR : Key signals include aromatic protons (δ 7.60–7.27 ppm for benzyl groups) and NH resonances (δ 10.01 ppm for acetamide NH) .
- LC-MS : Confirm molecular weight ([M+H]+ expected at ~450–500 m/z) and detect impurities .
- Elemental analysis : Validate purity (>95% recommended for biological assays) .
Q. Example ¹H NMR data :
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| NH (acetamide) | 10.01 | t (J=5.1 Hz) | CH2NHCO |
| Aromatic (benzyl) | 7.27–7.60 | m | H-2',3',5',6' |
| CH3 (methyl) | 2.18 | s | SCH2CH3 |
Q. How can researchers design initial biological screening assays for this compound?
- In vitro cytotoxicity : Use MCF-7 (breast cancer) or HeLa cells with MTT assays, targeting IC50 values <50 μM for prioritization .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric kits .
- Dose-response curves : Test concentrations from 0.1–100 μM, with positive controls (e.g., 5-fluorouracil for cytotoxicity) .
Q. Example activity data :
| Target | IC50 (μM) | Notes |
|---|---|---|
| MCF-7 | 15 | Comparable to reference drugs |
| COX-2 | 20 | Moderate inhibition vs. NSAIDs |
Advanced Research Questions
Q. How do structural modifications (e.g., benzylthio vs. chlorobenzyl groups) influence biological activity?
- Substituent effects :
- Benzylthio : Enhances lipophilicity, improving membrane permeability .
- Chlorobenzyl : Increases target affinity via halogen bonding (e.g., kinase active sites) .
- SAR trends : Methyl or methoxy substitutions on aromatic rings reduce cytotoxicity but improve selectivity .
Q. Key comparison :
| Substituent | Activity (IC50, μM) | Selectivity Index (Cancer/Normal Cells) |
|---|---|---|
| Benzylthio | 15 | 3.5 |
| 4-Chlorobenzyl | 12 | 5.0 |
| 4-Methylbenzyl | 25 | 8.0 |
Q. How can contradictory data (e.g., varying IC50 values across studies) be resolved?
- Assay standardization :
- Use identical cell passage numbers and serum concentrations .
- Validate enzyme sources (e.g., recombinant vs. native COX-2) .
- Orthogonal validation : Pair MTT assays with apoptosis markers (Annexin V/PI) or SPR for binding affinity .
Q. What strategies are effective for identifying primary biological targets?
- Computational docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .
- Pull-down assays : Immobilize the compound on beads for proteomic identification of binding partners .
- CRISPR knockout : Screen gene-edited cell lines (e.g., EGFR-KO) for loss of compound activity .
Q. How can stability issues (e.g., degradation in aqueous buffers) be mitigated during experiments?
- Storage conditions : Lyophilize the compound and store at -80°C in desiccated form .
- Buffer optimization : Use PBS (pH 7.4) with 0.1% DMSO to enhance solubility and stability .
- Degradation monitoring : Analyze via HPLC every 24 hours to assess half-life .
Q. What methodologies are recommended for studying multi-target effects (e.g., kinase and COX-2 inhibition)?
- Chemoproteomics : Use activity-based protein profiling (ABPP) with broad-spectrum probes .
- Transcriptomics : Perform RNA-seq on treated cells to identify downstream pathway alterations .
- Dose-matrix assays : Combine the compound with selective inhibitors (e.g., EGFR + COX-2 inhibitors) to assess synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
